molecular formula C9H11ClN4O B13510619 (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one

(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one

Cat. No.: B13510619
M. Wt: 226.66 g/mol
InChI Key: HUXJAOAEDUBAAW-RXMQYKEDSA-N
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Description

(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pteridines.

Scientific Research Applications

(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one include other pteridines with different substituents, such as:

  • 2-amino-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one
  • 2-chloro-4,7,8-trimethylpteridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

(7R)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one

InChI

InChI=1S/C9H11ClN4O/c1-4-6-7(13-9(10)11-4)14(3)5(2)8(15)12-6/h5H,1-3H3,(H,12,15)/t5-/m1/s1

InChI Key

HUXJAOAEDUBAAW-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N=C(N=C2N1C)Cl)C

Canonical SMILES

CC1C(=O)NC2=C(N=C(N=C2N1C)Cl)C

Origin of Product

United States

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